molecular formula C18H25NO3 B2377424 N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide CAS No. 1795195-96-8

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide

Cat. No.: B2377424
CAS No.: 1795195-96-8
M. Wt: 303.402
InChI Key: XFHFKLBUBXZQIC-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide is a synthetic organic compound designed for research applications. Its structure incorporates an adamantane moiety, a rigid hydrophobic cage known for enhancing metabolic stability and promoting strong binding to biological targets, particularly in enzyme active sites . This adamantyl group is linked to a furan-2-ylmethyl ether chain, a heterocyclic system that is a common pharmacophore in medicinal chemistry. Research on structurally similar adamantyl carboxamides has shown their significant potential as potent and selective inhibitors of therapeutic targets. For instance, analogous compounds have been identified as potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme implicated in metabolic disorders such as type 2 diabetes and obesity . Furthermore, recent studies have explored adamantane-derived carboxamides and furan-based derivatives in the development of novel inhibitors for viral proteases, including the main protease (Mpro) of SARS-CoV-2, highlighting the relevance of this chemical scaffold in antiviral drug discovery . The specific substitution pattern in this compound, featuring a 2-methoxyethyl chain on the furan ring, may be intended to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, or to explore new vectors for interaction with biological targets. Researchers investigating enzyme inhibition, metabolic disease, or infectious diseases may find this compound to be a valuable chemical tool. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-21-16(15-3-2-4-22-15)11-19-17(20)18-8-12-5-13(9-18)7-14(6-12)10-18/h2-4,12-14,16H,5-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHFKLBUBXZQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide typically involves multiple steps:

    Formation of Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene followed by a series of rearrangement reactions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the adamantane core with an appropriate amine under amide bond formation conditions.

    Attachment of Furan and Methoxyethyl Groups: The furan ring and methoxyethyl group are introduced through nucleophilic substitution reactions, where the adamantane derivative is reacted with furan-2-yl and methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the original compound.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Research has indicated that compounds similar to N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide exhibit potential antiviral activity. For instance, derivatives of furan-containing compounds have been studied for their ability to inhibit viral entry and replication, particularly against viruses like Ebola and SARS-CoV-2. In vitro studies have shown that such compounds can interfere with viral glycoprotein-mediated entry into host cells, suggesting a mechanism of action that could be further explored for therapeutic applications against viral infections .

Anticancer Activity
this compound may also possess anticancer properties. A study on carbamothioyl-furan-2-carboxamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including HepG2 and MCF-7. The structure–activity relationship indicated that modifications to the furan moiety could enhance the anticancer efficacy of these compounds . The potential for this compound to disrupt cancer cell signaling pathways makes it a candidate for further investigation in cancer therapeutics.

Biological Research Applications

Mechanistic Studies
The compound can serve as a model in mechanistic studies aimed at understanding the interactions between small molecules and biological targets. Its structural features allow researchers to investigate binding affinities and the impact of functional groups on biological activity. Such insights are valuable for drug design and optimization processes .

Microbial Activity
Recent studies have highlighted the antimicrobial properties of furan derivatives, including potential applications in treating bacterial infections. Compounds derived from furan have shown activity against various strains of bacteria, suggesting that this compound could be explored as a lead compound in developing new antibiotics .

Material Science Applications

Polymer Development
The stability and unique chemical properties of this compound make it suitable for use in polymer science. Its incorporation into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into the synthesis of polymer composites using this compound could lead to innovations in material design .

Case Studies

Study Focus Area Findings
Study 1Antiviral activityDemonstrated inhibition of viral entry via glycoprotein interaction; potential for SARS-CoV-2 treatment .
Study 2Anticancer propertiesSignificant antiproliferative effects on HepG2 and MCF-7 cell lines; structure–activity relationships identified key modifications for enhanced efficacy .
Study 3Antimicrobial activityShowed effectiveness against various bacterial strains; supports development of new antibiotic therapies .

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The methoxyethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The adamantane core provides structural stability, ensuring the compound’s persistence in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related adamantane-carboxamide derivatives and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
N-(Adamantan-2-yl)furan-2-carboxamide 638149-85-6 C₁₅H₁₉NO₂ 245.32 Furan-2-carboxamide, adamantane 2 H-bond donors, 2 H-bond acceptors; moderate hydrophobicity (XlogP = 2.6)
N-[2-(Furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide (Target Compound) Not available Likely C₁₈H₂₅NO₃ ~303.4 (estimated) Methoxyethyl, furan-2-yl, adamantane Hypothesized: Enhanced solubility vs. non-polar analogs; potential CNS permeability
N-[2-Hydroxy-2-(naphthalen-2-yl)ethyl]adamantane-1-carboxamide Not specified C₂₃H₂₇NO₂ 349.47 Naphthyl, hydroxyethyl Higher hydrophobicity (naphthyl group); possible metabolic oxidation risks
Goxalapladib (Atherosclerosis Drug) 412950-27-7 C₄₀H₃₉F₅N₄O₃ 718.80 Trifluoromethyl biphenyl, piperidinyl, naphthyridine High molecular weight; fluorinated groups enhance target binding and stability

Physicochemical and Pharmacological Insights

  • The furan ring’s polarity (TPSA ~42.2 in ) may further enhance interactions with polar biological targets.
  • Metabolic Stability :
    Adamantane derivatives are generally resistant to oxidative metabolism due to their rigid cage structure. However, the methoxyethyl group could introduce sites for demethylation or glucuronidation, requiring further study .
  • Therapeutic Potential: While Goxalapladib () targets atherosclerosis via lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition, the target compound’s furan and adamantane moieties suggest possible applications in antiviral or CNS disorders (e.g., NMDA receptor modulation).

Research Findings and Limitations

  • Structural Activity Relationships (SAR) :
    • Substitution at the adamantane nitrogen with aromatic groups (e.g., furan, naphthyl) correlates with improved binding affinity in receptor assays .
    • Methoxyethyl chains in related compounds (e.g., ) show reduced cytotoxicity compared to halogenated analogs, suggesting a favorable safety profile for the target compound.
  • Gaps in Data: No direct pharmacological or toxicity data for the target compound are available in the provided evidence. Comparative analysis relies on extrapolation from structurally similar molecules.

Biological Activity

N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide is a compound that belongs to the adamantane family, known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane core, which provides stability and resistance to metabolic degradation. Its structure can be represented as follows:

C15H19NO2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_{2}

This configuration allows the compound to interact with various biological targets, particularly in antiviral and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to inhibit viral entry and replication.

Antiviral Activity:

  • The compound is known to interfere with the glycoprotein-mediated entry of viruses into host cells. It achieves this by binding to viral glycoproteins, preventing the fusion of viral envelopes with host cell membranes.

Anticancer Activity:

  • Research indicates that this compound may disrupt key signaling pathways involved in cancer cell proliferation and survival. Its mechanism involves targeting specific molecular pathways that are crucial for tumor growth.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts.

Table 1: Summary of Biological Activities

Activity TypeTargetMechanism of ActionReference
AntiviralViral glycoproteinsInhibits viral entry into host cells
AnticancerCancer cellsDisrupts signaling pathways involved in cell growth

Case Studies

  • Antiviral Studies:
    • A study demonstrated that this compound exhibited significant antiviral activity against a range of viruses, including those responsible for respiratory infections. The IC50 values indicated potent inhibition at low concentrations, suggesting its potential as a therapeutic agent in viral infections.
  • Cancer Research:
    • Another investigation focused on the compound's anticancer properties, revealing that it significantly reduced the viability of various cancer cell lines in vitro. The results indicated that treatment with this compound led to apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the standard synthetic routes for N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling adamantane-1-carboxylic acid derivatives with furan-containing amines. Key steps include:
  • Amide bond formation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMT/NMM/TsO⁻ under microwave-assisted conditions to enhance efficiency .

  • Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) improve solubility of hydrophobic adamantane moieties .

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .

  • Yield optimization : Adjusting pH (neutral to mildly acidic) and reaction time (18–24 hours) minimizes side products .

    • Data Table : Example Reaction Conditions from Analogous Compounds
StepReagents/ConditionsYieldReference
AmidationEDC, DMT/NMM/TsO⁻, microwave (120°C, 18 h)52–85%
PurificationColumn chromatography (silica gel, CH₂Cl₂/MeOH)>95% purity

Q. How is the structural integrity of this compound confirmed?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify adamantane cage protons (δ 1.5–2.1 ppm), furan ring protons (δ 6.3–7.6 ppm), and methoxyethyl groups (δ 3.2–4.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolves adamantane-furan spatial arrangement in crystalline form .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMSO, DMF, and acetonitrile; limited aqueous solubility (logP ~3.5) due to hydrophobic adamantane .
  • Stability : Stable at 4–25°C in inert atmospheres. Degrades at >80°C or extreme pH (<3 or >10), forming adamantanone or hydrolyzed amides .

Advanced Research Questions

Q. How can contradictory data on synthetic yields (e.g., 28% vs. 52%) be resolved?

  • Methodological Answer : Contradictions arise from:
  • Oxidation state : Sulfinyl (e.g., compound 30, 52% yield) vs. sulfonyl (compound 34, 28% yield) groups in analogous syntheses affect reactivity .
  • Catalyst choice : Transition-metal catalysts (e.g., Pd/C) improve furan-amine coupling efficiency .
  • Microwave vs. conventional heating : Microwave reduces reaction time (18 h → 2 h) and improves yield by 15–20% .

Q. What strategies are effective for enhancing bioactivity against microbial or cancer targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to the furan ring to enhance enzyme inhibition (e.g., 11β-HSD1) .

  • Hybridization : Combine with triazole or thiadiazole moieties to target microbial cell walls .

  • In silico screening : Molecular docking predicts binding affinity to targets like fungal CYP51 (ΔG ≈ -9.2 kcal/mol) .

    • Data Table : Example Bioactivity Data from Analogous Compounds
TargetIC₅₀ (μM)Structural ModificationReference
11β-HSD10.12Sulfonyl group at C2
Candida albicans4.5Triazole substitution

Q. How can conflicting spectral data (e.g., NMR shifts) be interpreted during characterization?

  • Methodological Answer : Discrepancies arise from:
  • Solvent effects : CDCl₃ vs. DMSO-d₆ shifts methoxyethyl protons by 0.3–0.5 ppm .
  • Dynamic effects : Adamantane’s rigid cage minimizes conformational variability, ensuring reproducible ¹³C NMR peaks .
  • Impurity correction : Use HPLC-MS to identify byproducts (e.g., hydrolyzed amides) and adjust purification protocols .

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